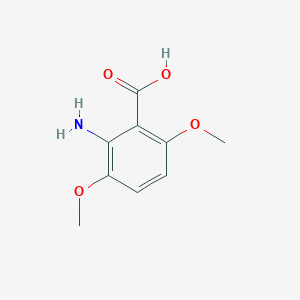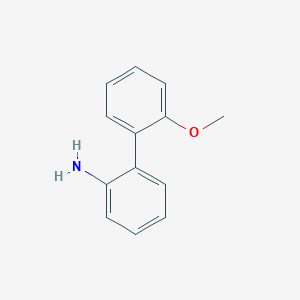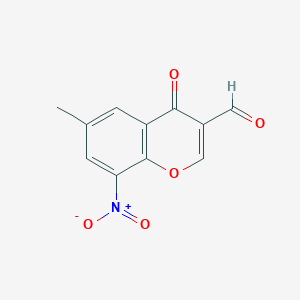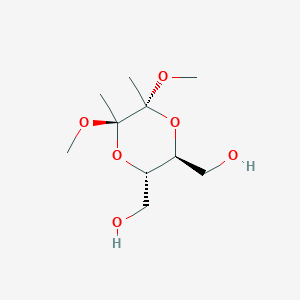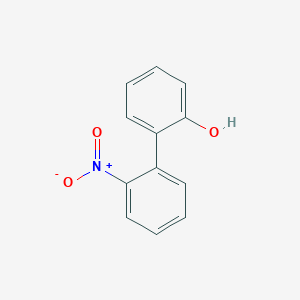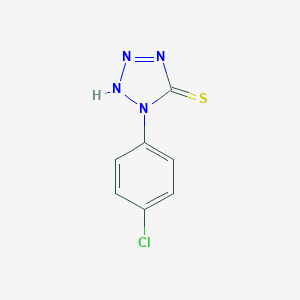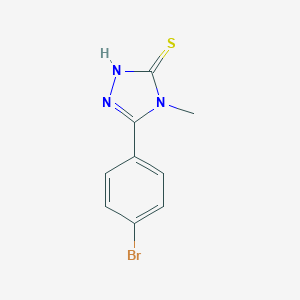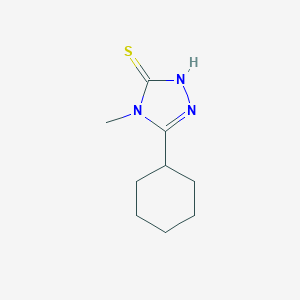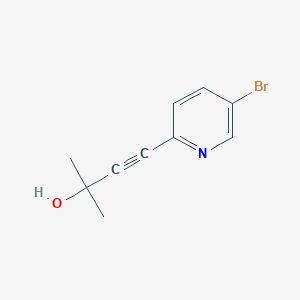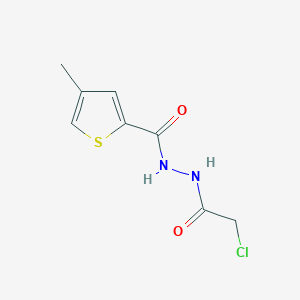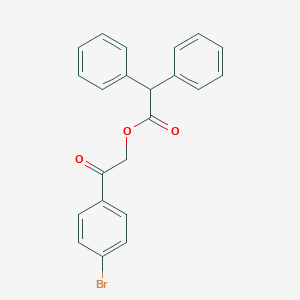
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a derivative of salicylic acid and is structurally similar to aspirin. Diflunisal is known for its long half-life and high plasma protein binding, making it a popular choice for chronic pain management.
Mecanismo De Acción
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for causing pain and fever. By inhibiting COX enzymes, 2-(4-Bromophenyl)-2-oxoethyl diphenylacetate reduces the production of prostaglandins, which results in a reduction of pain, inflammation, and fever.
Efectos Bioquímicos Y Fisiológicos
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which results in a reduction of pain, inflammation, and fever. It has also been shown to inhibit the activity of platelets, which can reduce the risk of blood clots.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate has a number of advantages and limitations for use in lab experiments. Its long half-life and high plasma protein binding make it a popular choice for chronic pain management. However, its potential for side effects, such as gastrointestinal bleeding and renal toxicity, must be taken into consideration when using it in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 2-(4-Bromophenyl)-2-oxoethyl diphenylacetate. It is being investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and various types of cancer. It is also being studied for its potential to reduce the risk of cardiovascular disease and stroke. Further research is needed to fully understand the potential benefits and risks of using 2-(4-Bromophenyl)-2-oxoethyl diphenylacetate for these conditions.
Métodos De Síntesis
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate can be synthesized through the reaction of 4-bromobenzoyl chloride with diphenylacetic acid in the presence of a base. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate has been extensively studied for its potential use in treating various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It is also being investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and various types of cancer.
Propiedades
Número CAS |
7598-27-8 |
|---|---|
Nombre del producto |
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate |
Fórmula molecular |
C22H17BrO3 |
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 2,2-diphenylacetate |
InChI |
InChI=1S/C22H17BrO3/c23-19-13-11-16(12-14-19)20(24)15-26-22(25)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2 |
Clave InChI |
UYVBQHDPGPQTCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Otros números CAS |
7598-27-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





